2-Chloro-5-nitro-1-oxidopyridin-1-ium
Description
2-Chloro-5-nitro-1-oxidopyridin-1-ium is a heteroaromatic compound derived from pyridine, featuring a chlorine atom at position 2, a nitro group (-NO₂) at position 5, and an N-oxide functional group at position 1. The N-oxide moiety significantly enhances the compound’s polarity, influencing its solubility in polar solvents and reactivity in chemical transformations. This compound is likely utilized as an intermediate in pharmaceutical or agrochemical synthesis, where nitro-substituted pyridines are valued for their electron-deficient aromatic systems, enabling nucleophilic substitution or catalytic coupling reactions.
Properties
CAS No. |
13198-73-7 |
|---|---|
Molecular Formula |
C5H3ClN2O3 |
Molecular Weight |
174.54 g/mol |
IUPAC Name |
2-chloro-5-nitro-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C5H3ClN2O3/c6-5-2-1-4(8(10)11)3-7(5)9/h1-3H |
InChI Key |
OWZXTKVLHZMOTL-UHFFFAOYSA-N |
SMILES |
C1=CC(=[N+](C=C1[N+](=O)[O-])[O-])Cl |
Canonical SMILES |
C1=CC(=[N+](C=C1[N+](=O)[O-])[O-])Cl |
Synonyms |
2-Chloro-5-nitropyridine-1-oxide |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following comparison focuses on structurally related pyridine derivatives, emphasizing substituent effects on physicochemical properties, reactivity, and safety.
Table 1: Structural and Functional Comparison
Key Findings
Substituent Position and Reactivity :
- The nitro group at position 5 in the target compound (meta to Cl) creates a distinct electronic environment compared to para-substituted analogs like 2-chloro-5-methyl-4-nitropyridine 1-oxide . Meta nitro groups often increase electrophilicity at adjacent positions, favoring nucleophilic attack.
- The absence of an N-oxide group in 2-chloro-5-nitropyridine reduces its solubility in polar solvents, limiting its utility in aqueous-phase reactions.
Safety and Stability :
- The nitro group in this compound may pose explosion risks under high heat or friction, a hazard shared with 2-chloro-5-fluoro-4-nitro-1-oxidopyridin-1-ium .
- Methyl-substituted analogs (e.g., 2-chloro-5-methyl-4-nitropyridine 1-oxide ) exhibit improved stability due to reduced nitro group reactivity, making them safer for handling.
Contradictions and Limitations
- highlights that non-oxidized pyridines (e.g., 2-chloro-5-nitropyridine) lack the polar N-oxide group, leading to divergent solubility and reactivity profiles . This underscores the critical role of the N-oxide in modulating the target compound’s properties.
- Direct experimental data on this compound are absent in the provided evidence, necessitating cautious extrapolation from analogs.
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